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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting

competition binding assays to characterize unlabeled ligands targeting the Atypical Chemokine

Receptor 3 (ACKR3), also known as CXCR7. ACKR3 is a key regulator of chemokine signaling

and is implicated in various physiological and pathological processes, including cancer

progression and inflammation, making it an attractive therapeutic target.

Introduction to ACKR3 and Competition Binding
Assays
ACKR3 is a class A G protein-coupled receptor (GPCR) that binds with high affinity to the

chemokines CXCL12 and CXCL11.[1][2] Unlike canonical GPCRs, ACKR3 does not typically

couple to G proteins to initiate downstream signaling cascades.[3][4] Instead, its primary

functions are to shape chemokine gradients by acting as a scavenger receptor, internalizing

and degrading its ligands, and to signal through β-arrestin pathways.[5][6][7]

Competition binding assays are a fundamental tool in pharmacology to determine the affinity of

an unlabeled test compound (competitor) for a receptor by measuring its ability to displace a

labeled ligand (radiolabeled or fluorescent). The data from these assays are used to calculate

the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the unlabeled

ligand, providing a quantitative measure of its binding affinity.
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ACKR3 Signaling Pathway
The signaling pathway of ACKR3 is distinct from typical chemokine receptors. Upon ligand

binding, ACKR3 recruits β-arrestin, leading to receptor internalization and subsequent ligand

degradation. This scavenging function modulates the availability of chemokines for other

receptors like CXCR4. ACKR3 can also initiate G protein-independent signaling cascades

through β-arrestin.
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Figure 1: Simplified ACKR3 Signaling Pathway.

Quantitative Data Summary
The following table summarizes the binding affinities of various unlabeled ligands for ACKR3,

determined by competition binding assays.
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Unlabele
d Ligand

Ligand
Type

Labeled
Ligand
Used

Assay
Type

Cell Line

pKi /
pIC50
(mean ±
SEM)

Referenc
e

CXCL12 Chemokine
[125I]CXC

L12

Radioligan

d
HEK293

pIC50: 8.9

± 0.1
[8]

CXCL11 Chemokine
[125I]CXC

L12

Radioligan

d
HEK293

pIC50: 8.0

± 0.1
[8]

VUF15485
Small

Molecule

[125I]CXC

L12

Radioligan

d
HEK293 pIC50: 8.3 [9]

CCX771
Small

Molecule
-

β-arrestin

recruitment
- pIC50: 8.4 [2]

(R)-1
Small

Molecule

Fluorescen

t Probe

18a

NanoBRET

HEK293G_

NLuc-

ACKR3

- [10]

Compound

4

Small

Molecule

Fluorescen

t Probe

18a

NanoBRET

HEK293G_

NLuc-

ACKR3

pKi: 7.9 ±

0.1
[10]

Compound

9

Small

Molecule

Fluorescen

t Probe

18a

NanoBRET

HEK293G_

NLuc-

ACKR3

pKi: 7.2 ±

0.1
[10]

Compound

19

Small

Molecule

Fluorescen

t Probe

18a

NanoBRET

HEK293G_

NLuc-

ACKR3

pKi: 8.1 ±

0.1
[10]

Compound

20

Small

Molecule

Fluorescen

t Probe

18a

NanoBRET

HEK293G_

NLuc-

ACKR3

pKi: 7.5 ±

0.1
[10]

TC14012 Peptide
[125I]-

CXCL12

Scintillation

Proximity

Assay

- pKi: 6.6 [11]
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VUF16840
Small

Molecule

CXCL12-

A647
NanoBRET HEK293T

pIC50: 8.2

± 0.1
[12]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Experimental Workflow: Competition Binding Assay
The general workflow for a competition binding assay involves incubating a source of the

receptor with a labeled ligand and varying concentrations of an unlabeled competitor.

Prepare Receptor Source
(e.g., HEK293 cells expressing ACKR3)

Incubate Receptor with:
- Fixed concentration of Labeled Ligand

- Increasing concentrations of Unlabeled Competitor

Separate Bound from Free Ligand
(e.g., Filtration or Washing)

Detect Signal from Bound Labeled Ligand

Data Analysis:
- Plot % Inhibition vs. [Competitor]

- Determine IC50 and Ki
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Figure 2: General Workflow for a Competition Binding Assay.
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Protocol 1: Radioligand Competition Binding Assay
This protocol describes a traditional filtration-based competition binding assay using a

radiolabeled ligand.

Materials:

HEK293 cells transiently or stably expressing human ACKR3

Cell culture reagents

Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4

Radiolabeled Ligand: [125I]-CXCL12 (PerkinElmer or equivalent)

Unlabeled competitor compounds

Non-specific binding control: High concentration of unlabeled CXCL12 (e.g., 1 µM)

96-well filter plates (e.g., Millipore MSFBN6B50)

Vacuum filtration manifold

Scintillation counter and scintillation fluid

Procedure:

Cell Preparation:

Culture HEK293-ACKR3 cells to ~80-90% confluency.

Harvest cells and wash with ice-cold PBS.

Resuspend the cell pellet in Binding Buffer to a final concentration of 2 x 106 cells/mL.

Assay Setup:

In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of non-specific

binding control, or 50 µL of serially diluted unlabeled competitor.
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Add 50 µL of [125I]-CXCL12 diluted in Binding Buffer to all wells (final concentration

typically at or below the Kd, e.g., 0.1 nM).

Initiate the binding reaction by adding 100 µL of the cell suspension (2 x 105 cells) to each

well.

Incubation:

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

Filtration:

Pre-wet the filter plate with wash buffer (Binding Buffer without BSA).

Transfer the contents of the assay plate to the filter plate and apply vacuum to separate

the bound from free radioligand.

Wash the filters 3-4 times with 200 µL of ice-cold wash buffer.

Detection:

Allow the filters to dry completely.

Add scintillation fluid to each well.

Count the radioactivity in each well using a scintillation counter.

Data Analysis:

Subtract the non-specific binding counts from all other wells to obtain specific binding.

Plot the percentage of specific binding against the log concentration of the unlabeled

competitor.

Fit the data to a one-site competition model using non-linear regression to determine the

IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Protocol 2: NanoBRET™ Competition Binding Assay
This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) for a homogeneous

(no-wash) assay format.[10][13]

Materials:

HEK293 cells stably expressing N-terminally NanoLuc®-tagged ACKR3 (NLuc-ACKR3).[10]

[13]

Cell culture reagents

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.2% BSA.[10]

Fluorescent Ligand: e.g., a custom-synthesized fluorescent probe or a commercially

available fluorescently labeled CXCL12 analog.[10][13]

Unlabeled competitor compounds

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

White, low-volume 384-well assay plates

Plate reader capable of measuring luminescence and fluorescence simultaneously or

sequentially.

Procedure:

Cell Preparation:

Plate HEK293-NLuc-ACKR3 cells in the 384-well plates and culture overnight.

Assay Setup:

Prepare serial dilutions of the unlabeled competitor compounds in Assay Buffer.

Prepare the fluorescent ligand at a fixed concentration (typically at its Kd) in Assay Buffer.
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To each well, add the unlabeled competitor (or buffer for total binding) followed by the

fluorescent ligand.

Incubation:

Incubate the plate for 60 minutes at 37°C.[10]

Detection:

Prepare the NanoBRET™ detection reagent by diluting the Nano-Glo® Substrate and the

Extracellular NanoLuc® Inhibitor in Assay Buffer according to the manufacturer's

instructions.

Add the detection reagent to each well.

Incubate for 5 minutes at room temperature.[10]

Measure the donor emission (luminescence at ~460 nm) and the acceptor emission

(fluorescence, wavelength depends on the fluorophore) using a BRET-enabled plate

reader.

Data Analysis:

Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

Determine specific binding by subtracting the BRET ratio in the presence of a high

concentration of an unlabeled ligand (non-specific binding) from the total binding.

Plot the specific BRET ratio against the log concentration of the unlabeled competitor.

Fit the data to a one-site competition model to determine the IC50 and subsequently the Ki

value using the Cheng-Prusoff equation.

Protocol 3: β-Arrestin Recruitment Assay
This assay measures the functional consequence of ligand binding to ACKR3 by quantifying

the recruitment of β-arrestin to the receptor. A common method is to use a BRET-based assay.

[8][14]
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Materials:

HEK293 cells co-expressing ACKR3 (e.g., ACKR3-Rluc) and β-arrestin-2 fused to a

fluorescent protein (e.g., β-arrestin-2-YFP).

Cell culture reagents

Assay Buffer: HBSS or other suitable buffer

Unlabeled ligands (agonists)

Luciferase substrate (e.g., coelenterazine h)

White 96-well or 384-well plates

Plate reader with BRET detection capabilities

Procedure:

Cell Preparation:

Plate the co-transfected HEK293 cells in the assay plates and culture overnight.

Assay Setup:

Prepare serial dilutions of the unlabeled ligands in Assay Buffer.

Wash the cells with Assay Buffer.

Ligand Stimulation:

Add the diluted ligands to the respective wells.

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

Detection:

Add the luciferase substrate (e.g., coelenterazine h to a final concentration of 5 µM).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immediately measure the luminescence at two wavelengths (e.g., ~485 nm for the donor

and ~530 nm for the acceptor).

Data Analysis:

Calculate the BRET ratio (acceptor emission / donor emission).

Plot the change in BRET ratio against the log concentration of the ligand.

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and

Emax (efficacy) of the ligand in inducing β-arrestin recruitment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. giffordbioscience.com [giffordbioscience.com]

2. ACKR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

3. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding
characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in
HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]

4. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled
receptor - PMC [pmc.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with
Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

7. Reassessing the adrenomedullin scavenging function of ACKR3 in lymphatic endothelial
cells - PMC [pmc.ncbi.nlm.nih.gov]

8. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and
physiology - PMC [pmc.ncbi.nlm.nih.gov]

9. youtube.com [youtube.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12383005?utm_src=pdf-custom-synthesis
https://www.giffordbioscience.com/radioligand-binding-assay/
https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=80
https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=80
https://pmc.ncbi.nlm.nih.gov/articles/PMC4988514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4988514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4988514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574477/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00469
https://pmc.ncbi.nlm.nih.gov/articles/PMC5217689/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5217689/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10228790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10228790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6005205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6005205/
https://www.youtube.com/watch?v=08I2eORQ830
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) -
PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. bmglabtech.com [bmglabtech.com]

13. mdpi.com [mdpi.com]

14. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and
Internalization - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Competition Binding Assays for ACKR3 Using
Unlabeled Ligands: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12383005#competition-binding-assays-
using-unlabeled-ackr3-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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